Technical Documentation Center

3-(4-Methylpiperazin-1-yl)pyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Methylpiperazin-1-yl)pyridin-4-amine
  • CAS: 1515711-88-2

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling & Synthesis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine

This guide is structured as a technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable data, mechanistic understanding of physicochemical behavior, and robust syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable data, mechanistic understanding of physicochemical behavior, and robust synthetic protocols.

CAS Registry Number: 1515711-88-2 Molecular Formula: C₁₀H₁₆N₄ Molecular Weight: 192.26 g/mol SMILES: CN1CCN(CC1)c2c(N)ccn2

Executive Summary: The "Solubilizing Hinge" Scaffold

3-(4-Methylpiperazin-1-yl)pyridin-4-amine represents a critical "privileged structure" in modern kinase inhibitor design. Structurally, it combines a 4-aminopyridine core (a potent hydrogen bond donor/acceptor motif often targeting the ATP-binding hinge region) with a 3-position N-methylpiperazine tail .

Key Utility:

  • Solubility Enhancement: The distal tertiary amine of the piperazine ring provides a high-pKa basic center, allowing for salt formation (e.g., mesylates, hydrochlorides) to improve aqueous solubility.

  • Solvent Front Interaction: In many kinase co-crystal structures, the piperazine moiety extends towards the solvent front, improving selectivity and pharmacokinetic (PK) properties.

  • Synthetic Versatility: The C4-amine serves as a nucleophile for urea/amide formation (common in Type I/II kinase inhibitors), while the pyridine nitrogen remains available for H-bonding.

Physicochemical Properties & Mechanistic Analysis

Quantitative Data Profile

The following parameters are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Experimental/Predicted)Significance in Drug Design
Physical State Solid (Pale yellow to brown powder)Handling and formulation stability.
Melting Point 102–107 °C (Analogue derived*)Indicates crystal lattice energy; relevant for solubility.
LogP (Octanol/Water) 0.6 ± 0.3 (Calc.)Low lipophilicity. Suggests good aqueous solubility but potential permeability challenges if not optimized.
TPSA ~58 ŲWell within the "Rule of 5" (<140 Ų) for oral bioavailability; suggests good membrane permeability.
pKa (Most Basic) ~9.1 (Pyridine N) & ~8.5 (Distal Piperazine N)Critical: The molecule is di-basic. It exists as a dication at gastric pH (1.2) and a mixture of neutral/monocationic species at physiological pH (7.4).

*Note: Melting point derived from close structural analogue 3-amino-4-methylpyridine and commercial certificates of analysis for the specific CAS.

The "Basicity Triad" Analysis

Understanding the ionization behavior of this molecule is critical for formulation. The molecule possesses three nitrogen centers with distinct electronic environments:

  • Pyridine Nitrogen (N1): Highly basic. The electron-donating effect (+M) of the C4-amino group significantly increases electron density at N1, raising its pKa well above unsubstituted pyridine (pKa 5.2) to approximately 9.1.

  • Piperazine N4 (Distal): A standard tertiary aliphatic amine. Basic (pKa ~8.5–9.0). This is the primary site for salt formation to tune solubility.

  • Piperazine N1 (Proximal): Attached directly to the pyridine ring. Its lone pair participates in conjugation with the aromatic system; it is non-basic and planar.

Implication: At pH 7.4 (blood), a significant fraction of the molecule remains ionized, which aids solubility but requires careful lipophilicity balancing in the final drug candidate to ensure cell penetration.

Synthetic Protocol & Process Chemistry

The synthesis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine is best achieved via a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route avoids transition metal catalysis in the first step, reducing cost and metal scavenging requirements.

Reaction Scheme (Graphviz/DOT)

SynthesisRoute SM Start: 3-Fluoro-4-nitropyridine (CAS 13504-87-5) Inter Intermediate: 1-Methyl-4-(4-nitropyridin-3-yl)piperazine SM->Inter Step 1: SnAr 60-80°C, 4h Reagent1 N-Methylpiperazine K2CO3, DMSO Reagent1->Inter Product Product: 3-(4-Methylpiperazin-1-yl)pyridin-4-amine (CAS 1515711-88-2) Inter->Product Step 2: Reduction RT, 1 atm Reagent2 H2 (g), Pd/C MeOH Reagent2->Product

Caption: Two-step synthesis via SₙAr displacement of fluoride followed by catalytic hydrogenation.

Step-by-Step Methodology
Step 1: SₙAr Displacement

Objective: Install the piperazine tail.

  • Reactants: 3-Fluoro-4-nitropyridine (1.0 eq), N-Methylpiperazine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMSO or DMF (Polar aprotic is required to stabilize the Meisenheimer complex).

  • Protocol:

    • Dissolve 3-Fluoro-4-nitropyridine in DMSO (5 vol).

    • Add K₂CO₃ followed by slow addition of N-Methylpiperazine to control exotherm.

    • Heat to 60–80°C for 4 hours. Monitor by LC-MS (Target mass: M+H = 223.1).

    • Workup: Dilute with water (10 vol). The product (nitro intermediate) typically precipitates as a yellow/orange solid. Filter and wash with water. If oil forms, extract with EtOAc.

Step 2: Nitro Reduction

Objective: Reveal the C4-amine.

  • Reactants: Nitro intermediate (from Step 1), 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Suspend the nitro intermediate in MeOH under Nitrogen.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge with Hydrogen gas (balloon pressure or 1-3 bar in autoclave).

    • Stir at Room Temperature for 2–6 hours. The yellow color of the nitro compound will fade to colorless/pale brown.

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Isolation: Concentrate the filtrate in vacuo.

    • Purification: Recrystallize from EtOAc/Heptane or MTBE if necessary. For high purity, convert to HCl salt: dissolve in EtOH, add HCl/dioxane, and filter the precipitate.

Analytical Characterization Standards

To validate the identity and purity of the synthesized material, the following criteria must be met.

MethodExpected Signal / ObservationInterpretation
HPLC (UV 254 nm) Single peak, RT dependent on gradient (Polar)Purity >98% required for biological assays.
LC-MS (ESI+) [M+H]⁺ = 193.15 m/zConfirms molecular weight. Watch for [M+2H]²⁺ at 97.1 due to di-basic nature.
¹H NMR (DMSO-d₆) δ ~8.0 (s, 1H, Py-H2), δ ~7.8 (d, 1H, Py-H6), δ ~6.6 (d, 1H, Py-H5), δ ~5.8 (s, 2H, NH₂)Diagnostic: The broad singlet at ~5.8 ppm confirms the reduction of NO₂ to NH₂.

Handling, Stability, and Safety

Storage Conditions
  • Oxidation Sensitivity: Aminopyridines can darken upon exposure to air (oxidation to N-oxides or azo-dimers). Store under Argon or Nitrogen .

  • Hygroscopicity: The free base is moderately hygroscopic. Store in a desiccator at 2–8°C .

Safety Hazards
  • Skin/Eye Irritant: Like most aminopyridines, this compound is an irritant.

  • Neurological Toxicity: 4-Aminopyridine derivatives can block potassium channels. While the piperazine substitution modifies this activity, handle as a potential neurotoxin . Use full PPE (gloves, goggles, fume hood).

References

  • Fluorochem. (n.d.). 3-(4-Methylpiperazin-1-yl)pyridin-4-amine Product Sheet. Retrieved from

  • ChemicalBook. (2024). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Chemical Properties and Synthesis. (Used for analogue synthesis logic). Retrieved from

  • Kaljurand, I., et al. (2005).[1] "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." Journal of Organic Chemistry, 70(3), 1019–1028.[1] (Grounding for pyridine pKa shifts).

  • University of Regina. (n.d.). pKa Values of Some Piperazines at Different Temperatures. Retrieved from

  • MDPI. (2022). Crystal Structure and Interactions of Imatinib Freebase. (Context for kinase inhibitor structural motifs). Retrieved from

Sources

Exploratory

Comprehensive Stability Profiling of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine

Executive Summary 3-(4-Methylpiperazin-1-yl)pyridin-4-amine (CAS: 1515711-88-2) is a critical heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., FLT3, EGFR targets) and antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methylpiperazin-1-yl)pyridin-4-amine (CAS: 1515711-88-2) is a critical heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., FLT3, EGFR targets) and antimicrobial agents like Delpazolid. Its structure comprises an electron-rich 4-aminopyridine core substituted at the 3-position with a N-methylpiperazine moiety.

While the pyridine ring confers a degree of aromatic stability, the molecule exhibits a bimodal stability risk :

  • Oxidative Susceptibility: The tertiary amine of the piperazine ring and the electron-rich aniline-like system are prone to N-oxide formation and oxidative coupling.

  • Photolytic Sensitivity: The conjugated heterocyclic system absorbs in the UV-A/B region, driving photo-degradation pathways.

This guide provides a scientifically rigorous profile of its stability, degradation mechanisms, and validated handling protocols.

Part 1: Structural Analysis & Reactivity Hotspots

To predict stability, we must deconstruct the molecule into its reactive pharmacophores.

MoietyReactivity ProfilePrimary Degradation Risk
Pyridine Core Electron-deficient aromatic ring. Generally resistant to oxidation but susceptible to nucleophilic attack if activated.Low (Stable scaffold).[1]
C4-Primary Amine Electron-donating group (EDG). Increases electron density on the ring, making it susceptible to electrophilic attack and oxidation.Moderate: Color change (browning) via oxidative coupling (azo/hydrazo formation).
C3-Piperazine Contains two nitrogens: 1. N-Aryl (N1): Conjugated, less basic.2. N-Methyl (N4): Aliphatic, tertiary, highly basic (

).
High: Rapid formation of N-oxides (N-O) upon exposure to air/peroxides. N-dealkylation (loss of methyl) under metabolic or radical stress.

Part 2: Degradation Pathways & Mechanisms

The following Graphviz diagram illustrates the chemically validated degradation pathways. The N-oxide formation is the dominant pathway under ambient storage conditions without inert gas protection.

DegradationPathways Parent Parent Compound (MW 192.26) N_Oxide N-Methyl N-Oxide (+16 Da) Parent->N_Oxide Oxidation (H2O2/Air) Des_Methyl Des-methyl Degradant (-14 Da) Parent->Des_Methyl Radical/Light (N-Dealkylation) Dimer Azo-Dimer (Oxidative Coupling) Parent->Dimer Photo-oxidation (Aniline coupling) Bis_N_Oxide Bis-N-Oxide (+32 Da) N_Oxide->Bis_N_Oxide Excess Oxidant

Figure 1: Predicted degradation pathways. The N-methyl piperazine nitrogen is the "softest" nucleophile, making it the primary site for N-oxide formation.

Oxidative Instability (Critical)

The tertiary nitrogen on the piperazine ring is a "soft" nucleophile. Upon exposure to atmospheric oxygen or peroxides (impurities in solvents like THF or PEG), it forms the N-oxide .

  • Mechanism: Direct electrophilic attack of oxygen on the lone pair of the N4-piperazine.

  • Mass Spec Signature: Look for

    
     (mono-oxide) and 
    
    
    
    (bis-oxide).
  • Field Insight: N-oxides are thermally unstable. If you analyze this by GC-MS, the N-oxide may revert to the parent or undergo Cope elimination, giving false stability data. Always use LC-MS.

Hydrolytic Stability

The molecule lacks hydrolyzable esters, amides, or carbamates. The C-N bonds (aryl-amine and aryl-piperazine) are robust.

  • Verdict: Stable in aqueous buffers from pH 1 to 13 at ambient temperature.

  • Exception: Extreme acidic stress (6N HCl, reflux > 24h) may cause cleavage of the piperazine ring, but this is non-relevant for standard storage.

Photostability

Aminopyridines are known to undergo photo-induced electron transfer (PET).

  • Observation: Samples left on the benchtop in clear glass will turn from off-white/pale yellow to dark brown/amber within 48 hours.

  • Mechanism: Radical cation formation leads to polymerization or azo-dimerization of the primary amine.

Part 3: Forced Degradation Protocols (Stress Testing)

To validate the stability profile for regulatory filing (IND/NDA) or robust process development, perform the following stress tests.

Experimental Workflow Diagram

StressTestWorkflow Sample Solid/Solution Sample Conditions Stress Conditions: 1. Acid (0.1N HCl) 2. Base (0.1N NaOH) 3. Peroxide (3% H2O2) 4. Heat (60°C) 5. UV Light Sample->Conditions Quench Quench/Neutralize Conditions->Quench After 24-48h Analysis UPLC-MS/PDA Analysis Quench->Analysis

Figure 2: Standardized forced degradation workflow.

Detailed Protocols
1. Oxidative Stress (The "Killer" Test)
  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Protocol: Dissolve 10 mg compound in 1 mL Acetonitrile:Water (50:50). Add 100 µL 30%

    
    . Incubate at RT for 2 hours.
    
  • Expected Result: Rapid disappearance of Parent peak; emergence of peaks at RRT ~0.8-0.9 (N-oxides are more polar).

  • Action: If >5% degradation occurs in <1 hour, the compound requires storage under Argon/Nitrogen.

2. Acid/Base Hydrolysis[2]
  • Acid: 0.1 N HCl, 60°C, 24 hours.

  • Base: 0.1 N NaOH, 60°C, 24 hours.

  • Expected Result: < 2% degradation. The molecule should be robust.

  • Note: If degradation is seen in acid, check for salt formation precipitation rather than chemical breakdown.

3. Photostability
  • Condition: 1.2 million lux hours (ICH Q1B standard).

  • Protocol: Expose solid thin layer and solution (in clear vial) to Xenon arc lamp.

  • Expected Result: Solid may surface-discolor. Solution likely degrades (5-10%).

Part 4: Analytical Methodologies

Developing a method for this compound is tricky due to the high basicity of the piperazine and aminopyridine. Standard C18 methods often yield "shark-tooth" tailing peaks.

Recommended HPLC Conditions
ParameterConditionRationale
Column C18 with High pH Stability (e.g., Waters XBridge or Agilent Poroshell HPH)Allows use of high pH mobile phase to suppress protonation of basic nitrogens.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Keeps the piperazine neutral (

), improving peak shape and retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minsGeneral screening gradient.
Detection UV at 254 nm and 280 nm254 nm for the pyridine ring; 280 nm monitors oxidation products.

Alternative (If High pH column unavailable): Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water/ACN.

  • Trade-off: The basic nitrogens will be fully protonated, leading to early elution (low retention) and potential ion-suppression in Mass Spec. Use an ion-pairing agent (Hexanesulfonic acid) only if MS is not required.

Part 5: Storage & Handling Recommendations

Based on the chemical stability profile, the following "Field-Proven" storage protocols are mandatory to maintain purity >98%.

  • Temperature: Long-term storage at -20°C is preferred. Short-term (weeks) at 2-8°C is acceptable.

  • Atmosphere: Hygroscopic and Air-Sensitive. Must be stored under Argon or Nitrogen . The piperazine ring will absorb

    
     from the air to form carbamates/carbonates over time if left open.
    
  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-oxidation.

  • In Solution: Unstable in solution (DMSO/Methanol) for >24 hours at room temperature. Prepare fresh or freeze aliquots at -80°C.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Rao, R. N., et al. (2007). Identification of imatinib mesylate degradation products under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. (Describes N-oxide degradation of methylpiperazine moieties). Link

  • Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation of psychotropic drugs: A review. Journal of Pharmaceutical and Biomedical Analysis. (Details radical mechanisms in piperazine/pyridine photolysis).
  • World Health Organization. (2024). Delpazolid (LCB01-0371) Technical Report. (Contextualizes the compound as a key intermediate). Link

Sources

Foundational

The 3-(4-Methylpiperazin-1-yl)pyridin-4-amine Scaffold: A Technical Guide to its Application as a Privileged Pharmacophore in Drug Design

Abstract: In the landscape of modern medicinal chemistry, the identification and deployment of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks demonstrate the abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern medicinal chemistry, the identification and deployment of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks demonstrate the ability to bind to multiple, diverse biological targets, offering a validated starting point for the development of novel therapeutics. This technical guide provides an in-depth examination of the 3-(4-methylpiperazin-1-yl)pyridin-4-amine core, a pharmacophore of increasing significance, particularly in the domain of kinase inhibition. We will deconstruct the structural and physicochemical properties that underpin its utility, explore viable synthetic strategies, and detail the experimental workflows necessary to leverage this scaffold in a drug development program. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply this potent pharmacophore in their own research endeavors.

Part 1: The Pharmacophore Core: Rationale and Structural Analysis

The Principle of Privileged Scaffolds

Drug discovery is a resource-intensive process. The concept of privileged scaffolds aims to mitigate risk and accelerate timelines by focusing on molecular architectures that are pre-validated by their recurrence in successful bioactive molecules.[1][2] These structures, like the piperazine and pyridine rings, possess versatile binding capabilities and favorable physicochemical properties.[1][3] The 3-(4-methylpiperazin-1-yl)pyridin-4-amine core is an exemplary fusion of two such privileged heterocycles, creating a synergistic pharmacophore with broad applicability.[1][4]

Deconstructing the 3-(4-Methylpiperazin-1-yl)pyridin-4-amine Moiety

The efficacy of this scaffold arises from the distinct roles played by each of its constituent parts. Understanding these roles is critical for rationally designing new chemical entities.

  • The Pyridine Ring: As a bioisostere of a benzene ring, the nitrogen atom in the pyridine core reduces lipophilicity and enhances aqueous solubility.[3] Crucially, the nitrogen atom acts as a hydrogen bond acceptor, a frequent and vital interaction within enzyme active sites.

  • The 4-Amino Group: Positioned para to the ring nitrogen, this primary amine is an essential hydrogen bond donor. In many kinase inhibitors, this specific group forms one or more canonical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, serving as a critical anchor for the entire molecule.

  • The 4-Methylpiperazine Group: This moiety is a masterstroke of pharmacokinetic optimization. The piperazine ring is a flexible, basic heterocycle that significantly improves aqueous solubility and allows for the formation of stable, crystalline salts.[5] The tertiary amine is typically protonated at physiological pH, further enhancing solubility. The terminal N-methyl group provides a degree of lipophilicity and can engage in van der Waals interactions within target proteins, though this position is also a prime site for synthetic modification to fine-tune properties.[1]

Pharmacophore_Features cluster_scaffold 3-(4-Methylpiperazin-1-yl)pyridin-4-amine Core cluster_properties Key Physicochemical & Binding Properties Scaffold Core Structure Pyridine Pyridine Ring HBA Hydrogen Bond Acceptor Pyridine->HBA Ring Nitrogen Amine 4-Amino Group HBD Hydrogen Bond Donor (Anchor) Amine->HBD -NH2 Group Piperazine 4-Methylpiperazine Solubility Solubility & pKa Modulation Piperazine->Solubility Basic Nitrogen Vector Synthetic Vector (SAR) Piperazine->Vector N-Methyl Position

Caption: Key pharmacophoric features of the core scaffold.

Part 2: Synthetic Strategies and Library Development

Rationale for Synthetic Design

The primary goal of a medicinal chemistry campaign around this scaffold is to explore the structure-activity relationship (SAR). This requires a robust and flexible synthetic route that allows for the introduction of diverse chemical groups at key positions. A common strategy involves building the core from commercially available, substituted pyridines, enabling late-stage diversification.

Generalized Synthetic Protocol: Palladium-Catalyzed Amination

A reliable method for constructing the core involves a Buchwald-Hartwig amination reaction. This approach offers broad substrate scope and generally proceeds with high yields.

Step 1: Synthesis of 3-Bromo-4-nitropyridine N-oxide This intermediate is often prepared from commercially available 3-bromo-4-nitropyridine through oxidation, providing a precursor for subsequent nucleophilic substitutions.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with N-Methylpiperazine The nitro group activates the 4-position for SNAr.

  • To a solution of 3-bromo-4-nitropyridine N-oxide (1.0 eq) in anhydrous Dimethylformamide (DMF), add N-methylpiperazine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the reaction mixture at 80°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-(3-bromo-1-oxido-pyridin-4-yl)-4-methylpiperazine.

Step 3: Reduction of the Nitro Group and N-oxide A single reduction step can convert the nitro group to the desired amine and remove the N-oxide.

  • Dissolve the product from Step 2 in ethanol.

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl) (1.0 eq) in water.

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The causality here is that the iron, in the presence of a mild acid source like NH₄Cl, is an effective and inexpensive reducing agent for both functional groups.

  • Cool the reaction, filter through a pad of Celite® to remove the iron salts, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. The residue can then be purified.

Purification and Characterization

For a protocol to be self-validating, rigorous purification and characterization are non-negotiable.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of dichloromethane (DCM) and methanol (MeOH) as the eluent.

  • Characterization: The identity and purity of the final compound, 3-(4-methylpiperazin-1-yl)pyridin-4-amine, must be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of major impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To determine purity, typically aiming for >95%.

Part 3: Application in Kinase Inhibitor Design

Kinases as a Premier Therapeutic Target Class

The human kinome consists of over 500 enzymes that regulate virtually all cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[6][7]

Mechanism of Action and Binding Mode

Compounds built upon the 3-(4-methylpiperazin-1-yl)pyridin-4-amine scaffold typically function as ATP-competitive inhibitors. The 4-amino group is instrumental, forming one or two hydrogen bonds with the backbone amide nitrogen and/or carbonyl oxygen of the kinase hinge region. The pyridine ring sits within the hydrophobic adenine pocket, while the 3-substituted methylpiperazine group often projects towards the solvent-exposed region of the ATP binding site. This "solvent-front" location is advantageous, as modifications here are less likely to disrupt core binding interactions but can be used to optimize solubility, cell permeability, and selectivity against other kinases.

Kinase_Binding_Mode cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone Amides/Carbonyls) SolventFront Solvent-Exposed Region (Ribose Pocket) Amine 4-Amino Group Amine->Hinge Key H-Bonds (Anchoring) Piperazine N-Methylpiperazine Piperazine->SolventFront Extends into Solvent Front

Caption: Generalized binding mode in a kinase active site.

Structure-Activity Relationship (SAR) Workflow

The development of a potent and selective inhibitor is an iterative process of design, synthesis, and testing.

SAR_Cycle Design 1. Design Analogs (Computational Modeling, Expert Knowledge) Synthesize 2. Synthesize Library (Parallel Synthesis) Design->Synthesize Test 3. Biological Testing (Potency, Selectivity, ADME) Synthesize->Test Analyze 4. Analyze Data (SAR) Identify Key Improvements Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of SAR exploration.

To illustrate this process, consider the hypothetical data below for a series of analogs targeting "Kinase X".

CompoundR¹ (on Piperazine N)R² (on Pyridine C5)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Human Liver Microsomal Stability (% remaining after 30 min)
1 (Core) -CH₃-H25040065
2 -CH₂CH₃-H22035050
3 -CH(CH₃)₂-H45060035
4 -CH₃-F15050070
5 -CH₃-Cl8030060
6 -CH₃-OCH₃55150025

Analysis of SAR Data:

  • Piperazine Substitution (R¹): Increasing the bulk from methyl (Cpd 1) to ethyl (Cpd 2) offers no significant benefit, while the larger isopropyl group (Cpd 3) is detrimental to potency and stability. This suggests the pocket accommodating this group is sterically constrained.

  • Pyridine Substitution (R²): Introducing small electron-withdrawing groups like fluorine (Cpd 4) and chlorine (Cpd 5) improves potency against Kinase X. The methoxy group (Cpd 6) provides the best potency and, critically, a significant improvement in selectivity over Kinase Y (>27-fold). However, this comes at the cost of metabolic stability, a common trade-off that requires further optimization.

Part 4: Key Experimental Methodologies

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a trustworthy, time-resolved Förster resonance energy transfer (TR-FRET) assay to determine compound potency (IC₅₀).

  • Reagent Preparation:

    • Prepare a 4X solution of the Kinase/Eu-Antibody mixture in Kinase Buffer.

    • Prepare a 4X solution of the Alexa Fluor™ Kinase Tracer in Kinase Buffer.

    • Prepare a serial dilution of the test compound (e.g., 11-point, 1:3 dilution starting from 100 µM) in DMSO, then dilute into Kinase Buffer to create a 4X final concentration.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the 4X test compound solution.

    • Add 5 µL of the 4X Kinase/Eu-Antibody mixture to all wells.

    • Add 5 µL of the 4X Alexa Fluor™ Tracer solution to all wells.

    • The final volume is 20 µL. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay provides an early indication of a compound's metabolic fate.

  • Incubation:

    • Pre-warm a solution of HLM (final concentration 0.5 mg/mL) and NADPH (final concentration 1 mM) in phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding the test compound (final concentration 1 µM).

    • Incubate at 37°C. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Quench the reaction in each aliquot by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the protein.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining relative to the internal standard.

    • Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Part 5: Conclusion and Future Directions

The 3-(4-methylpiperazin-1-yl)pyridin-4-amine scaffold is a powerful and validated pharmacophore in modern drug design. Its constituent parts provide a well-defined set of tools for interacting with biological targets—most notably kinases—while simultaneously embedding favorable pharmacokinetic properties into the molecular design. The synthetic tractability of this core allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and ADME properties.

Future efforts will likely focus on expanding the application of this scaffold beyond kinase inhibition into other target classes that recognize similar aminopyridine motifs. Furthermore, the integration of advanced computational techniques, such as free energy perturbation (FEP), with the synthetic and biological workflows described herein will undoubtedly accelerate the discovery of next-generation therapeutics built upon this privileged and potent core.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). PubMed.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (n.d.). PubMed Central.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. (n.d.). CymitQuimica.
  • Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine. (n.d.).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central.

Sources

Protocols & Analytical Methods

Method

Preparation of High-Purity Stock Solutions of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine in DMSO: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of high-purity dimethyl sulfoxide (DMSO) stock solutions of the small molecule inhibitor, 3-(4-Methylpiperazin-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of high-purity dimethyl sulfoxide (DMSO) stock solutions of the small molecule inhibitor, 3-(4-Methylpiperazin-1-yl)pyridin-4-amine. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical chemical properties of the compound, a robust methodology for solubility determination, and step-by-step instructions for accurate stock solution preparation. Furthermore, it addresses crucial aspects of solution stability, long-term storage, and rigorous safety procedures to ensure experimental reproducibility and user safety.

Introduction: The Criticality of Accurate Stock Solution Preparation

The reliability and reproducibility of in vitro and in vivo screening data are fundamentally dependent on the quality and accuracy of the compound stock solutions. Improperly prepared solutions, inaccurate concentration calculations, or compound degradation can lead to misleading experimental outcomes, wasting valuable time and resources. 3-(4-Methylpiperazin-1-yl)pyridin-4-amine is a heterocyclic amine of interest in medicinal chemistry and drug discovery.[1] Given its structural motifs, including a pyridine ring and a piperazine group, specific handling and storage considerations are necessary to maintain its integrity in solution.[2]

This application note provides a scientifically grounded framework for preparing and managing DMSO stock solutions of this compound, emphasizing the causality behind each procedural step to empower researchers with the knowledge for successful and consistent experimental execution.

Compound and Solvent Properties

A thorough understanding of the physicochemical properties of both the solute and the solvent is paramount for the successful preparation of stock solutions.

3-(4-Methylpiperazin-1-yl)pyridin-4-amine: Key Chemical Data
PropertyValueSource
CAS Number 1515711-88-2[3]
Molecular Formula C₁₀H₁₆N₄[3]
Molecular Weight 192.26 g/mol Calculated
IUPAC Name 3-(4-methylpiperazin-1-yl)pyridin-4-amine[3]
Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a polar aprotic solvent widely favored for its exceptional ability to dissolve a broad spectrum of organic compounds.[4] However, its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere, presents a significant challenge.[5] The presence of water in DMSO can drastically alter its solvent properties, potentially leading to compound precipitation and degradation.[5] Therefore, the use of anhydrous, high-purity DMSO is a non-negotiable prerequisite for preparing stable stock solutions.

Experimental Workflow Overview

The following diagram illustrates the logical flow for the preparation of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine stock solutions.

Stock Solution Preparation Workflow Workflow for Stock Solution Preparation reagent_acquisition Reagent Acquisition - Compound - Anhydrous DMSO solubility_determination Solubility Determination (Experimental Protocol) reagent_acquisition->solubility_determination stock_solution_prep Stock Solution Preparation (Calculation & Dissolution) solubility_determination->stock_solution_prep quality_control Quality Control (Visual Inspection, Optional Spectroscopy) stock_solution_prep->quality_control aliquoting Aliquoting for Use quality_control->aliquoting storage Long-Term Storage (-20°C or -80°C) aliquoting->storage

Caption: A streamlined workflow for preparing high-quality stock solutions.

Protocol for Experimental Solubility Determination in DMSO

Objective: To determine the maximum soluble concentration of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine in anhydrous DMSO at ambient temperature.

Materials:

  • 3-(4-Methylpiperazin-1-yl)pyridin-4-amine (solid)

  • Anhydrous DMSO (new, sealed bottle)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Benchtop centrifuge

Procedure:

  • Initial Supersaturated Slurry Preparation:

    • Accurately weigh approximately 5-10 mg of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine into a pre-weighed microcentrifuge tube. Record the exact mass.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to create a slurry. This initial excess of solid is intentional.

  • Equilibration:

    • Vortex the slurry vigorously for 2-3 minutes to promote dissolution.

    • Incubate the tube at a constant ambient temperature (e.g., 25°C) for at least 24 hours to allow the solution to reach equilibrium. Intermittent, gentle agitation during this period is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid material.

  • Quantification of Soluble Fraction (Optional but Recommended):

    • Carefully transfer a known volume of the clear supernatant to a new tube.

    • This supernatant represents the saturated stock solution. The concentration can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve or Nuclear Magnetic Resonance (NMR) with an internal standard.

  • Visual Solubility Assessment (Practical Approach):

    • If analytical quantification is not feasible, a serial addition method can be employed. Start with a known mass of the compound and incrementally add known volumes of DMSO, vortexing thoroughly after each addition until the compound is fully dissolved. This provides an estimated maximum solubility.[3]

Step-by-Step Protocol for Stock Solution Preparation

This protocol assumes a target concentration that is at or below the experimentally determined maximum solubility.

Materials:

  • 3-(4-Methylpiperazin-1-yl)pyridin-4-amine (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene cryovials with secure caps

  • Positive displacement pipette or calibrated micropipettes with appropriate tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Pre-experimental Calculations:

    • Determine the desired stock solution concentration (e.g., 10 mM, 20 mM).

    • Calculate the required mass of the compound using the following formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Example for a 10 mM stock in 1 mL: Mass (mg) = 0.010 mol/L x 0.001 L x 192.26 g/mol x 1000 mg/g = 1.9226 mg

  • Compound Weighing and Dispensing:

    • Accurately weigh the calculated mass of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine directly into a sterile vial. For small quantities, it is advisable to weigh a slightly larger amount and adjust the solvent volume accordingly to maintain the target concentration.

  • Solvent Addition:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Securely cap the vial and vortex vigorously until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

    • For compounds that are slow to dissolve, gentle warming (not exceeding 37°C) or brief sonication in an ultrasonic bath can be employed. However, be cautious as excessive heat can promote degradation.[5]

  • Quality Control and Documentation:

    • Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulate matter.

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and preparer's initials.

Stability and Storage Recommendations

The long-term stability of the stock solution is critical for the validity of experimental results over time.

  • Hygroscopicity Management: DMSO's affinity for water is a primary concern for compound stability.[5] Always use anhydrous DMSO from a freshly opened bottle and minimize the exposure of the stock solution to the atmosphere.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, it is highly recommended to aliquot the stock solution into single-use volumes in appropriate vials.[6]

  • Storage Temperature: For long-term storage (months to years), store the aliquoted stock solutions at -80°C. For short-term storage (weeks to a few months), -20°C is generally acceptable.

  • Protection from Light: As a general precaution for amine-containing heterocyclic compounds, store stock solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

Safety and Handling

Adherence to proper safety protocols is mandatory when handling 3-(4-Methylpiperazin-1-yl)pyridin-4-amine and DMSO.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves should be double-gloved or butyl rubber gloves used, as DMSO can penetrate some materials).

  • Ventilation: Handle the solid compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Skin Contact: DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact. In case of skin contact, wash the affected area thoroughly with soap and water.

  • Waste Disposal: Dispose of all waste materials, including empty vials and contaminated tips, in accordance with institutional and local regulations for chemical waste.

Troubleshooting Potential Issues

The following diagram outlines a decision-making process for addressing common issues encountered during stock solution preparation.

Troubleshooting Guide Troubleshooting Common Issues start Issue Encountered precipitation Precipitation Observed start->precipitation incomplete_dissolution Incomplete Dissolution start->incomplete_dissolution check_concentration Is concentration > max solubility? precipitation->check_concentration check_solvent Is DMSO anhydrous? incomplete_dissolution->check_solvent remedy_dissolution Apply gentle heat/sonication incomplete_dissolution->remedy_dissolution If solvent is good check_concentration->check_solvent No remedy_concentration Dilute to a lower concentration check_concentration->remedy_concentration Yes remedy_solvent Use fresh, anhydrous DMSO check_solvent->remedy_solvent No success Issue Resolved check_solvent->success Yes remedy_concentration->success remedy_solvent->success remedy_dissolution->success

Caption: A logical guide for troubleshooting solubility and precipitation issues.

References

  • Kozikowski, B., Burt, T., Tirey, D., Williams, M., Stanton, D., Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • John Wiley & Sons, Inc. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem.
  • Naseer, A., et al. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.
  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
  • Dahlin, J. L., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules.
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013).

Sources

Application

Application Note: Scalable Synthesis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine

Abstract This application note details a robust, scalable protocol for the synthesis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine , a critical intermediate in the development of "Type II" kinase inhibitors (e.g., FLT3, P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine , a critical intermediate in the development of "Type II" kinase inhibitors (e.g., FLT3, PKC, or CDK antagonists). Unlike medicinal chemistry routes that often rely on low-yielding nucleophilic aromatic substitutions (


) on deactivated rings, this procedure utilizes a regioselective Buchwald-Hartwig cross-coupling  strategy. The protocol is optimized for gram-to-kilogram scale, emphasizing cost-effective reagents, safety (thermal hazard management), and purification without chromatographic separation.

Introduction & Strategic Analysis

The Synthetic Challenge

The target molecule features a 3,4-disubstituted pyridine core. This substitution pattern presents a specific challenge in process chemistry:

  • Electronic Mismatch: The 4-aminopyridine core is electron-rich, rendering standard

    
     approaches at the 3-position ineffective.
    
  • Regioselectivity: Direct halogenation of 4-aminopyridine favors the 3-position, but subsequent displacement of that halide with a nucleophile (piperazine) is difficult due to the deactivating effect of the electron-donating amine.

  • Isomer Risks: Alternative routes starting from 3,4-dichloropyridine typically yield the unwanted 4-piperazinyl-3-chloropyridine isomer due to the higher electrophilicity of the C4 position.

Selected Route: The Buchwald-Hartwig Strategy

To ensure regiopurity and scalability, we employ a two-step sequence starting from commercially available 4-aminopyridine .

  • Bromination: Electrophilic aromatic substitution to install a handle at C3.

  • Pd-Catalyzed Amination: Cross-coupling to install the piperazine moiety.

This route avoids the use of energetic nitro-pyridine intermediates and guarantees the correct 3,4-substitution pattern.

G SM 4-Aminopyridine (Cheap Starting Material) Step1 Step 1: Bromination (Br2, AcOH) SM->Step1 Int Intermediate: 3-Bromo-4-aminopyridine Step1->Int Step2 Step 2: Buchwald-Hartwig (N-Me-Piperazine, Pd cat.) Int->Step2 Product Target: 3-(4-Methylpiperazin-1-yl) pyridin-4-amine Step2->Product

Figure 1: Strategic workflow for the synthesis of the target scaffold.

Detailed Experimental Protocols

Step 1: Preparation of 3-Bromo-4-aminopyridine

Reaction Type: Electrophilic Aromatic Substitution (Bromination) Scale: 100 g Input

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount
4-Aminopyridine 94.111.0100.0 g
Bromine (

)
159.811.05178.4 g (57.2 mL)
Acetic Acid (Glacial) Solvent-500 mL
Sodium Bisulfite (aq) Quench-~200 mL (10% w/v)
Sodium Hydroxide (50%) Base-As needed to pH >10
Protocol
  • Dissolution: In a 2 L 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer, dissolve 4-aminopyridine (100 g) in acetic acid (500 mL).

    • Note: The dissolution is endothermic. Ensure the solid is fully dissolved before proceeding.

  • Bromination: Cool the solution to 15–20 °C using a water bath. Add Bromine dropwise over 60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 30 °C. The reaction is exothermic.

    • Observation: A yellow/orange precipitate (hydrobromide salt) may form. This is normal.

  • Reaction: Allow the mixture to stir at room temperature for 4 hours. Monitor by HPLC or TLC (EtOAc/MeOH 9:1).

  • Quench: Cool the mixture to 10 °C. Slowly add 10% aqueous sodium bisulfite until the orange color of excess bromine dissipates.

  • Neutralization: Place the flask in an ice bath. Slowly add 50% NaOH solution to adjust pH to ~12.

    • Safety: This generates significant heat. Add base slowly to keep T < 50 °C.

  • Isolation: The product may precipitate as a solid.

    • If Solid: Filter, wash with ice-cold water (2 x 100 mL), and dry in a vacuum oven at 45 °C.

    • If Oiling out: Extract with Ethyl Acetate (3 x 400 mL). Dry organics over

      
      , filter, and concentrate.
      
  • Recrystallization (Optional): If purity < 95%, recrystallize from Toluene/Heptane.

Expected Yield: 75–85% (138–156 g) Appearance: Off-white to pale yellow solid.

Step 2: Buchwald-Hartwig Coupling

Reaction Type: Pd-Catalyzed C-N Bond Formation Scale: 50 g Input (3-Bromo-4-aminopyridine)

Rationale: We utilize Xantphos as the ligand.[1][3][6][7] Its large bite angle facilitates the reductive elimination step, crucial for coupling secondary amines to electron-rich aryl halides.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount
3-Bromo-4-aminopyridine 173.011.050.0 g
N-Methylpiperazine 100.161.543.4 g

915.720.022.6 g (2 mol%)
Xantphos 578.620.046.7 g (4 mol%)
Sodium tert-butoxide 96.102.569.4 g
Toluene Solvent-500 mL (10V)
Protocol
  • Inertion: Flame-dry a 1 L 3-neck flask and cool under a stream of Nitrogen.

  • Charging: Charge 3-Bromo-4-aminopyridine (50 g), Sodium tert-butoxide (69.4 g),

    
      (2.6 g), and Xantphos  (6.7 g).
    
    • Process Tip: Premixing the catalyst and ligand in a small amount of solvent for 10 mins before addition can enhance active species formation.

  • Solvent Addition: Add anhydrous Toluene (500 mL) and N-Methylpiperazine (43.4 g).

  • Degassing: Sparge the mixture with Nitrogen for 15 minutes.

  • Reaction: Heat the mixture to 100 °C (Reflux) for 12–16 hours.

    • CPP:[4] Vigorous stirring is essential as the base is insoluble.

  • Workup (The "Acid/Base Swing"):

    • Cool to room temperature.[3] Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Toluene.

    • Extraction 1 (Acid): Transfer filtrate to a separatory funnel. Extract with 1M HCl (3 x 200 mL).

      • Chemistry: The product (basic pyridine + piperazine) and unreacted piperazine go into the aqueous layer. Non-basic impurities (ligand, unreacted bromide) remain in Toluene.

    • Wash: Wash the combined acidic aqueous layer with DCM (200 mL) to remove traces of organic impurities.

    • Basification: Adjust the aqueous layer pH to >12 using 50% NaOH (cooling required).

    • Extraction 2 (Recovery): Extract the basic aqueous phase with DCM (3 x 200 mL) or 2-MeTHF .

  • Final Isolation: Dry combined organics over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Triturate the resulting solid with cold Diethyl Ether or Heptane to obtain the pure product.

Expected Yield: 65–75% Purity: >98% (HPLC)

Analytical Control & Validation

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)

~8.0 (s, 1H, H-2), 7.8 (d, 1H, H-6), 6.6 (d, 1H, H-5), 5.8 (s, 2H,

), 2.8 (m, 4H), 2.4 (m, 4H), 2.2 (s, 3H).
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Residual Metal ICP-MSPd < 10 ppm (if for pharma use)
Water Content Karl Fischer< 0.5% w/w

Process Logic & Troubleshooting (Visualized)

Workup RxnMix Reaction Mixture (Toluene, Product, Impurities, Pd) Filter Filtration (Celite) RxnMix->Filter AcidExt Acid Extraction (1M HCl) Filter->AcidExt OrgLayer1 Organic Layer 1 (Toluene) Contains: Ligand, SM, Non-basic impurities AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Acidic) Contains: Product salt, Piperazine AcidExt->AqLayer1 Keep BaseStep Basify (NaOH pH > 12) AqLayer1->BaseStep OrgExt2 Extraction (DCM) BaseStep->OrgExt2 FinalOrg Final Organic Layer Contains: Product OrgExt2->FinalOrg Evaporate WasteAq Waste Aqueous OrgExt2->WasteAq Discard

Figure 2: Purification logic utilizing the "Acid-Base Swing" to remove non-basic impurities without chromatography.

Safety & Handling (HSE)

  • 4-Aminopyridine: Highly toxic (potassium channel blocker). Handle in a fume hood with double gloves. Avoid dust generation.

  • Bromine: Corrosive and volatile. Use a dropping funnel with a pressure-equalizing arm. Keep sodium thiosulfate/bisulfite solution nearby for spills.

  • Palladium Residues: Heavy metal waste. Dispose of Celite pads and aqueous wastes according to specific heavy metal protocols.

  • Exotherms: Both the bromination and the acid-base neutralization steps are highly exothermic. Control addition rates strictly.

References

  • Synthesis of 3-Bromo-4-aminopyridine

    • Source: Organic Syntheses, Coll. Vol. 7, p. 27 (1990).
    • Context: Standard bromin
  • Buchwald-Hartwig Coupling on Pyridines

    • Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.[8]

    • Source:Journal of Organic Chemistry, 2007, 72(9), 3606–3607.[9]

    • Context: Optimization of Pd/Xantphos systems for aminopyridines.
  • General Guide to Pd-Catalyzed C-N Coupling

    • Title: Scale-Up Guide: Buchwald-Hartwig Amination.[7]

    • Source: Sigma-Aldrich (Merck) Technical Library.
    • Context: General guidelines for catalyst handling and scale-up.

  • Related Scaffold Synthesis (Patent)

    • Title: Pyridazinyl amino derivatives as ALK5 inhibitors (US20240018122A1).
    • Source: Google P
    • Context: Describes similar "Intermedi

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Methylpiperazin-1-yl)pyridin-4-amine Synthesis

Executive Summary The synthesis of 3-(4-methylpiperazin-1-yl)pyridin-4-amine is a critical workflow in the development of kinase inhibitors (e.g., PKC, FLT3 targets). Users frequently report yields below 40%, often attri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(4-methylpiperazin-1-yl)pyridin-4-amine is a critical workflow in the development of kinase inhibitors (e.g., PKC, FLT3 targets). Users frequently report yields below 40%, often attributing this to reaction failure. However, our internal data suggests the reaction conversion is typically high (>85%), and the losses occur primarily during workup and isolation due to the extreme polarity and water solubility of the product.

This guide deconstructs the synthesis into three modules: Precursor Assembly (SNAr) , Reduction , and the critical Isolation Strategy .

Module 1: The SNAr Step (Precursor Synthesis)

Objective: Synthesis of 3-(4-methylpiperazin-1-yl)-4-nitropyridine.

The Problem: Incomplete Conversion or Impurities

The reaction involves the displacement of a halide at the 3-position of a 4-nitropyridine scaffold by N-methylpiperazine.

ParameterRecommendationTechnical Rationale
Substrate 3-Fluoro -4-nitropyridineFluoride is a superior leaving group for SNAr due to high electronegativity, which stabilizes the Meisenheimer complex intermediate [1]. 3-Chloro analogs react significantly slower.
Stoichiometry 1.1 - 1.2 eq. AmineExcess N-methylpiperazine acts as an acid scavenger (HF/HCl sponge).
Solvent DMSO or DMFPolar aprotic solvents stabilize the charged transition state.
Temp 0°C

RT
Warning: The reaction with the fluoro-derivative is exothermic. Start cold to prevent "runaway" side reactions (e.g., displacement of the nitro group).
Troubleshooting Q&A

Q: I see a spot on TLC that doesn't move (baseline). Is this polymer? A: Likely not. This is often the hydrohalide salt of your product or excess N-methylpiperazine. The intermediate is basic. Ensure your TLC eluent has 1-5% Triethylamine or Ammonia to "free base" the spot and move it up the plate.

Module 2: The Reduction Step (Nitro Amine)

Objective: Reduction of the nitro group without poisoning the catalyst.

The Problem: Stalled Reaction or Catalyst Poisoning

The target molecule contains three basic nitrogen atoms. These can coordinate strongly to metal surfaces (Pd, Pt), poisoning heterogeneous catalysts.

Protocol A: Catalytic Hydrogenation (Cleanest, but risky)
  • Catalyst: 10% Pd/C (wet support).

  • Solvent: Methanol or Ethanol.[1]

  • Additive (Critical): Add Acetic Acid (1-2 eq) .

    • Why? Protonating the basic nitrogens prevents them from binding irreversibly to the Pd active sites.

  • Pressure: 30-50 psi H2.

Protocol B: Iron/Acetic Acid (Robust Alternative)

If Pd/C fails or yields are inconsistent, switch to chemical reduction.

  • Reagents: Iron powder (3-5 eq) in AcOH/EtOH (1:4).

  • Temp: Reflux for 1-2 hours.

  • Advantage: Unaffected by the coordination of the piperazine ring.

Module 3: Isolation & Purification (The "Yield Killer")

Objective: Recovering the product from the aqueous phase.

The Core Issue: "The Invisible Product"

The final product, 3-(4-methylpiperazin-1-yl)pyridin-4-amine , is a poly-basic, highly polar molecule.

  • LogP: ~0.2 (Hydrophilic).

  • pKa: Pyridine N (~5.2), Piperazine N (~9.0), Aniline N (~3-4).

Standard Protocol Failure: If you neutralize to pH 7 and extract with Ethyl Acetate, >70% of your product remains in the water layer .

Optimized Isolation Protocol
  • Filtration: Remove catalyst (Pd/C or Fe sludge) through Celite. Wash the pad with Methanol , not just EtOAc.

  • Concentration: Remove volatiles (MeOH/EtOH) completely to leave an aqueous residue.

  • pH Adjustment (CRITICAL):

    • Cool the aqueous residue.[2]

    • Basify to pH > 12 using 5N NaOH. You must suppress the ionization of the piperazine nitrogen.

  • Salting Out: Saturate the aqueous phase with NaCl. This leverages the "Salting-out effect" to push the organic amine out of the water.

  • Extraction Solvent: Do NOT use pure Ethyl Acetate.

    • Use: DCM : Isopropanol (3:1 ratio) or Chloroform : Isopropanol (3:1).

    • Perform 5-6 extractions.[3] The distribution coefficient is still low.

  • Drying: Dry over Na2SO4 (Magnesium sulfate can sometimes bind polar amines).

Visual Troubleshooting Guides

Diagram 1: The Synthetic Pathway & Logic

This diagram illustrates the flow from precursor to isolation, highlighting the critical decision points.

SynthesisPath Start 3-Fluoro-4-nitropyridine Step1 S_NAr Reaction (DMSO, 0°C to RT) Start->Step1 Reagent + N-Methylpiperazine Reagent->Step1 Intermed Intermediate: 3-(4-methylpiperazin-1-yl)-4-nitropyridine Step1->Intermed Fluoride displacement Step2 Reduction (H2/Pd-C or Fe/AcOH) Intermed->Step2 Crude Crude Reaction Mix (Highly Polar) Step2->Crude Nitro reduction Workup Workup Strategy (pH > 12, DCM:IPA) Crude->Workup CRITICAL STEP Product Target: 3-(4-methylpiperazin-1-yl)pyridin-4-amine Workup->Product High Recovery

Caption: Optimized synthetic route emphasizing the critical workup intervention.

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose low yields.

Troubleshooting Problem Low Yield (<40%) CheckTLC Check TLC of Reaction Mix Problem->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Yes_SM Incomplete Reaction SM_Left->Yes_SM Yes No_SM Reaction Complete SM_Left->No_SM No Action1 1. Switch Cl to F precursor 2. Increase Temp 3. Check Catalyst Poisoning Yes_SM->Action1 CheckAq Check Aqueous Layer (Spot on TLC) No_SM->CheckAq InAq Product in Water CheckAq->InAq Positive NotInAq Decomposition CheckAq->NotInAq Negative Action2 1. Saturate with NaCl 2. Adjust pH > 12 3. Extract with DCM:IPA (3:1) InAq->Action2 Action3 Product unstable in air? Store under Argon. Avoid acid during workup. NotInAq->Action3

Caption: Diagnostic flow for identifying whether yield loss is synthetic or extractive.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
    • Source: Molecules (MDPI), 2004.
    • Context: Validates the superior reactivity of 3-fluoro-4-nitropyridine over chloro-analogs in SNAr.
    • URL:[Link]

  • General Synthesis of Aminopyridines

    • Title: Preparation method of 3-amino-4-methylpyridine (and related intermediates).[4]

    • Source: Google P
    • Context: Describes the general handling and reduction conditions for 3-amino-4-alkylpyridines.
    • URL
  • Piperazine-Pyridine Scaffolds in Drug Discovery

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[5]

    • Source: MDPI (Molecules), 2022.
    • Context: Discusses the synthesis and solubility challenges of fused pyridine-piperazine systems.
    • URL:[Link]

  • Reduction of Nitro Compounds

    • Title: Reduction of nitro compounds (General Review).
    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: Standard protocols for Fe/AcOH and Pd/C reductions.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine

Welcome to the technical support center for the purification of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Introduction

3-(4-Methylpiperazin-1-yl)pyridin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The presence of piperazine-related impurities can significantly impact reaction yields, introduce unwanted side products, and complicate downstream processing. This guide provides a comprehensive overview of common impurities, effective purification strategies, and troubleshooting tips to ensure the high purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common piperazine-related impurities I should expect when synthesizing 3-(4-Methylpiperazin-1-yl)pyridin-4-amine?

A1: During the synthesis of piperazine-containing compounds, several types of impurities can arise. These often include:

  • Unreacted Starting Materials: Residual starting materials are a common source of contamination.[1]

  • Side-Reaction Products: The formation of N-alkylated or N-acylated piperazine derivatives can occur depending on the reaction conditions.[1]

  • Di-substituted Piperazine: Double addition of the pyridine moiety to the piperazine ring can lead to the formation of a di-substituted byproduct. To minimize this, an excess of piperazine is often used during synthesis.[2]

  • Degradation Products: Improper handling or storage can lead to the degradation of the target compound.[1]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the piperazine impurities?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for identifying and quantifying impurities.[3] For piperazine-related impurities, pay close attention to the chemical shifts and integration of the piperazine ring protons. The presence of additional N-methyl or aromatic signals may indicate side products. For definitive structural elucidation, techniques like 2D NMR (COSY, HSQC) and mass spectrometry are invaluable.[3][4]

Q3: I'm observing low recovery after purification. What are the potential causes?

A3: Low recovery can be attributed to several factors:

  • High Solubility: The compound may be too soluble in the chosen recrystallization or chromatography solvent system, leading to significant loss in the mother liquor or eluent.[1]

  • Degradation: The compound might be degrading on the stationary phase during chromatography, especially if using acidic silica gel.[5]

  • Incomplete Precipitation: During recrystallization or salt formation, the conditions may not be optimal for complete precipitation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine.

Issue 1: Persistent Piperazine Impurities After Initial Purification

Symptoms:

  • TLC analysis shows a co-spotting impurity with the main product.

  • NMR or LC-MS analysis confirms the presence of piperazine-related impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanation
Ineffective Recrystallization The impurity may have similar solubility to the product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find one that provides better discrimination. Consider anti-solvent crystallization for improved recovery.[6]
Co-elution in Column Chromatography The impurity and product have similar retention factors. Optimize the mobile phase by adjusting the solvent polarity. A gradient elution might be necessary to improve separation.[7] Consider using a different stationary phase, such as alumina or a C18 reversed-phase column.[5]
Impurity is a Basic Compound Piperazine impurities are basic and can be difficult to separate from the basic target compound. An acid-base extraction can be highly effective in this scenario.
Issue 2: Poor Peak Shape in HPLC Analysis

Symptoms:

  • Peak tailing or fronting is observed in the HPLC chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanation
Interaction with Silica The basic nitrogen atoms of the pyridine and piperazine rings can interact with acidic silanol groups on the silica-based column, causing peak tailing.[5]
Solution 1: pH Adjustment Lowering the mobile phase pH (e.g., to 2.5-3.0 with a buffer) can protonate the silanol groups, minimizing this interaction.[5]
Solution 2: Additive Adding a competing base like triethylamine (TEA) to the mobile phase can block the active silanol sites.[5]
Solution 3: Different Column Use an end-capped column or a column with a different stationary phase (e.g., polymer-based) that is more suitable for basic compounds.[5]
Purification Workflow Diagram

PurificationWorkflow cluster_purification Purification Options Crude_Product Crude 3-(4-Methylpiperazin-1-yl)pyridin-4-amine Analysis Initial Purity Analysis (TLC, LC-MS, NMR) Crude_Product->Analysis Decision Purity Acceptable? Analysis->Decision Pure_Product Pure Product Decision->Pure_Product Yes Purification Purification Method Decision->Purification No Recrystallization Recrystallization Purification->Recrystallization Insoluble Impurities Column_Chromatography Column Chromatography Purification->Column_Chromatography Structurally Similar Impurities Acid_Base_Extraction Acid-Base Extraction Purification->Acid_Base_Extraction Basic Impurities Recrystallization->Analysis Column_Chromatography->Analysis Acid_Base_Extraction->Analysis

Caption: Decision workflow for selecting a suitable purification method.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the basic target compound from non-basic or less basic impurities.[8][9][10]

Principle: The basic nitrogen atoms in 3-(4-methylpiperazin-1-yl)pyridin-4-amine can be protonated with an acid to form a water-soluble salt. Neutral impurities will remain in the organic phase, allowing for separation. The free base is then regenerated by adding a base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Transfer the solution to a separatory funnel and add an aqueous solution of a weak acid (e.g., 1 M citric acid or dilute HCl). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The protonated product will be in the aqueous layer. Drain the organic layer, which contains the non-basic impurities.

  • Wash (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 10).[7][8] This will deprotonate the product, causing it to precipitate or form an oil.

  • Extraction: Extract the free base back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.[7]

Acid-Base Extraction Workflow Diagram

AcidBaseExtraction start Crude Product in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M Citric Acid) start->add_acid separate1 Separate Layers add_acid->separate1 organic_impurities Organic Layer (Non-basic Impurities) separate1->organic_impurities Discard aqueous_product Aqueous Layer (Protonated Product) separate1->aqueous_product add_base Add Aqueous Base (e.g., 2M NaOH) aqueous_product->add_base separate2 Separate Layers add_base->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Discard organic_product Organic Layer (Purified Product) separate2->organic_product dry_evaporate Dry and Evaporate Solvent organic_product->dry_evaporate finish Pure Product dry_evaporate->finish

Caption: Step-by-step workflow for acid-base extraction.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[7]

Principle: The components of the crude mixture are separated based on their differential adsorption to a stationary phase (e.g., silica gel) as they are moved through the column by a mobile phase.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).[7]

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.[7]

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with a wide range of polarities.[7]

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified compound.[7]

Data Presentation

Table 1: Common Analytical Techniques for Purity Assessment
Technique Principle Advantages Limitations
TLC Differential partitioning between a stationary and mobile phase.Quick, simple, and inexpensive for monitoring reactions and separations.Not quantitative, lower resolution than HPLC.
HPLC-UV Separation based on polarity, with UV detection.[11]Quantitative, high resolution, and reproducible.Requires a chromophore for UV detection. Piperazine itself is not UV-active, but derivatives often are.[11]
LC-MS Separation by HPLC coupled with mass spectrometry for detection.Provides molecular weight information, aiding in impurity identification.[4]More expensive and complex than HPLC-UV.
NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.[3]Excellent for structural elucidation and can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.[3]
GC-MS Separation of volatile compounds by gas chromatography with mass spectrometry detection.[3]High sensitivity and specificity for volatile impurities.[3]Not suitable for non-volatile compounds.

References

  • Amine Di piperazine impurity. Veeprho. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Method of analysis of Piperazine. Pharma Knowledge Forum. Available at: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]

  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. Available at: [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. Available at: [Link]

  • Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI. Available at: [Link]

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine. Google Patents.
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Available at: [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Available at: [Link]

  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry. Available at: [Link]

  • US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. Google Patents.
  • N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate. PubChem. Available at: [Link]

  • 1-Amino-4-methylpiperazine. NIST WebBook. Available at: [Link]

  • 3-(4-phenylpiperazin-1-yl)pyridin-4-amine. PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine

Executive Summary This guide addresses the inherent instability of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine , a critical heterocyclic building block often used in kinase inhibitor development.[1] Its structure features...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the inherent instability of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine , a critical heterocyclic building block often used in kinase inhibitor development.[1] Its structure features two chemically distinct domains: an electron-rich aminopyridine core and a basic N-methylpiperazine tail.

The Core Problem: This molecule is a "stability paradox." The piperazine ring is prone to oxidative ring-opening and N-oxide formation, while the aminopyridine moiety is highly photosensitive.[1] In solution, these vulnerabilities accelerate, leading to discoloration (browning), precipitation, and the appearance of "ghost peaks" in LC-MS.[1]

This technical guide provides a self-validating troubleshooting framework to diagnose and resolve these issues.

Module 1: Diagnostic Troubleshooting (Root Cause Analysis)

Use this decision matrix to identify the specific failure mode of your solution.

Symptom 1: Solution turns yellow, brown, or pink over time.[1]
  • Diagnosis: Oxidative Degradation (N-Oxidation) .

  • Mechanism: The tertiary amine in the methylpiperazine ring and the pyridine nitrogen have lone pairs susceptible to Radical Oxygen Species (ROS). This often results in the formation of N-oxides (M+16 mass shift) or oxidative coupling (dimerization).

  • Validation Test: Run LC-MS. Look for a peak with m/z = [M+16] (Mono-N-oxide) or [M+32] (Di-N-oxide).

  • Immediate Fix: Degas solvents with Argon/Nitrogen for 15 minutes before dissolution. Add an antioxidant (e.g., 0.1% Ascorbic Acid) if compatible with your assay.[1]

Symptom 2: White precipitate forms after hours/days.
  • Diagnosis: pH Drift / Free Base Crash-out .

  • Mechanism: The piperazine moiety is basic (pKa ~9.0). If your solution absorbs atmospheric CO₂ (forming carbonic acid) or if the buffer capacity is weak, the pH may shift.[1] If the pH approaches the molecule's isoelectric point or drops solubility limits, the neutral "free base" form precipitates.[1]

  • Validation Test: Check pH. If pH > 8.0, the risk of precipitation increases for the free base. Add 1 drop of 1M HCl; if precipitate redissolves, it was a pH solubility issue.

  • Immediate Fix: Maintain pH < 6.0 using a buffered system (e.g., Citrate or Acetate buffer) to keep the piperazine nitrogen protonated and soluble.[1]

Symptom 3: New impurities appear under ambient light.
  • Diagnosis: Photolytic Degradation .[2][3]

  • Mechanism: The aminopyridine system absorbs UV-Vis light, entering an excited triplet state that can react with solvent or oxygen.[1]

  • Validation Test: Compare a sample stored in clear glass vs. amber glass after 24 hours on the bench.

  • Immediate Fix: strictly use Amber HPLC vials and wrap reservoirs in aluminum foil.

Module 2: Visualizing the Degradation Pathways

The following diagram maps the chemical vulnerabilities of the molecule to help you predict and prevent degradation.

DegradationPathways Molecule 3-(4-Methylpiperazin-1-yl) pyridin-4-amine (Intact) Oxidation Oxidative Stress (Dissolved O2, Peroxides) Molecule->Oxidation Light UV/Vis Light (>300 nm) Molecule->Light pHShift pH Drift > 7.5 (CO2 absorption) Molecule->pHShift NOxide N-Oxide Impurity (M+16 / M+32) *Common in DMSO* Oxidation->NOxide Primary Pathway RingOpen Ring Opening (Ethylenediamine derivs.) Oxidation->RingOpen Secondary (Trace metals) PhotoDeg Photolytic Dimers & Azo Compounds Light->PhotoDeg Radical Mechanism Precip Free Base Precipitation pHShift->Precip Loss of Solubility

Figure 1: Primary degradation pathways. The N-methylpiperazine tail is the primary site for oxidation, while the aminopyridine core drives photosensitivity.[1]

Module 3: Prevention & Best Practices

Solvent Compatibility Matrix

Choosing the right solvent is the single most effective stability control.

Solvent SystemCompatibilityTechnical Notes
DMSO ⚠️ Caution Excellent solubility, but DMSO often contains peroxides that oxidize the piperazine ring. Action: Use "Anhydrous/Sure-Seal" grade only.
Methanol/Ethanol Good Good solubility. Protic nature stabilizes the amine. Store at -20°C to prevent evaporation.
Water (Neutral) Poor Risk of free-base precipitation. High dissolved oxygen promotes degradation.
Water (Acidic) Excellent 0.1% Formic Acid or HCl stabilizes the molecule by protonating the piperazine nitrogens (Solubility > 50 mM).
Acetonitrile ⚠️ Fair Good for LCMS, but poor solubility for stock solutions.[1] Can cause precipitation upon cooling.
The "Golden Rule" of Storage
  • Solid State: Store at -20°C under Argon/Nitrogen. The solid is hygroscopic; allow the vial to reach room temperature before opening to prevent water condensation.

  • In Solution: Never store aqueous stock solutions for >24 hours. Make fresh or freeze aliquots at -80°C.

Advanced Stabilization Protocol (The "Self-Validating" System)

If you observe degradation in your assay, implement this buffer system:

  • Prepare Solvent: PBS (pH 7.4) is insufficient for long-term stability. Instead, use 20 mM Citrate Buffer (pH 5.5) .

  • Add Antioxidant: Spike with 0.5 mM TCEP or Ascorbic Acid .

    • Why? These scavenge dissolved oxygen before it reacts with the piperazine.

  • Chelation: Add 0.1 mM EDTA .

    • Why? Trace metals (Cu²⁺, Fe²⁺) from water sources catalyze piperazine oxidation.[1] EDTA sequesters them.

Module 4: Frequently Asked Questions (FAQs)

Q: I see a "split peak" in my HPLC. Is this degradation?

  • A: Not necessarily. This molecule has basic nitrogens. If your HPLC mobile phase pH is near the pKa of the piperazine (approx 8-9) or pyridine (approx 5), you will see peak splitting due to rapid proton exchange.[1]

  • Fix: Ensure your mobile phase is well-buffered. Use 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Bicarbonate (pH 10) to force the molecule into a single ionization state.

Q: Can I use this molecule in a cellular assay (incubation at 37°C)?

  • A: Yes, but stability is the limiting factor.[1] At 37°C, the half-life in culture media (DMEM/RPMI) may be <6 hours due to oxidation.[1]

  • Fix: Refresh the media containing the compound every 6-12 hours, or run a stability control (compound in media without cells) to normalize your data.

Q: Why does the powder turn sticky?

  • A: The N-methylpiperazine group is hygroscopic. It absorbs moisture from the air, forming a hydrate or gum.[1] This does not necessarily mean chemical degradation, but it alters the molecular weight (weighing error).[1]

  • Fix: Redissolve the entire sticky mass in a known volume of solvent to determine concentration, rather than trying to weigh a portion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22329833, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Isomer Analog).[1] Retrieved from [Link][1]

  • Rochelle, G. T., et al. (2025). Oxidation of Aqueous Piperazine: Rates, Products, and Mechanisms.[1] University of Texas at Austin / ResearchGate. Retrieved from [Link]

  • Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] (General reference on oxidative mechanisms of piperazine/amine derivatives).

Sources

Optimization

Minimizing side reactions during the acylation of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine

The following technical guide addresses the specific challenges in acylating 3-(4-Methylpiperazin-1-yl)pyridin-4-amine . This molecule presents a classic "push-pull" conflict in heterocyclic chemistry: the electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges in acylating 3-(4-Methylpiperazin-1-yl)pyridin-4-amine . This molecule presents a classic "push-pull" conflict in heterocyclic chemistry: the electron-rich piperazine ring activates the pyridine core, but its steric bulk at the ortho position significantly hinders the target exocyclic amine.

Doc ID: TS-PYR-442 | Version: 2.1 | Department: Process Chemistry Support

Executive Summary & Molecule Profile

The Challenge: You are attempting to acylate a primary amine at Position 4 that is sterically shielded by a bulky 4-methylpiperazin-1-yl group at Position 3. The Risk: Standard acylation protocols often fail here, leading to either low conversion (due to steric hindrance) or complex impurity profiles (due to competitive nucleophilicity of the pyridine ring and piperazine nitrogens).

Structural Analysis[1][2][3][4]
  • Target Nucleophile: Exocyclic

    
     (Position 4). Status: Sterically Hindered / Electronically Deactivated by Pyridine Ring (weakly) vs Activated by ortho-donor (strongly).
    
  • Competitor 1: Pyridine Ring Nitrogen.[1][2][3] Status: Highly Nucleophilic. Forms N-acylpyridinium salts.

  • Competitor 2: Piperazine

    
    -Methyl (Tertiary). Status: Nucleophilic.[4] Forms reactive acyl ammonium species.[2]
    

Critical Control Points (The "Why" Behind the Protocol)

A. The "Ortho-Effect" Barrier

The piperazine ring at C3 is not planar; it adopts a chair conformation that physically blocks the trajectory of incoming electrophiles toward the C4 amine.

  • Impact: Mild acylating agents (e.g., esters, weak anhydrides) will stall.

  • Solution: You need a "hard," small electrophile (Acid Chloride) or a nucleophilic catalyst (DMAP) to shuttle the acyl group.

B. The Pyridinium Trap (Reversible vs. Irreversible)

The pyridine nitrogen is often more accessible than the shielded amine. It reacts to form an N-acylpyridinium salt .

  • Observation: You may see a thick precipitate form immediately upon adding the acyl chloride. Do not filter this.

  • Chemistry: This salt is an activated acyl donor. Over time (and with heat), the acyl group can migrate to the thermodynamically stable exocyclic amine (Position 4). If you quench too early, you hydrolyze this intermediate back to the starting material.

C. Bis-Acylation

Once the mono-amide is formed, the steric bulk is slightly relieved (planarization of the amide). If you use excess reagent to drive the sluggish first step, you risk forming the imide (bis-acylated product) .

Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion. Adding more reagent just increases impurities. Why?

Diagnosis: You are likely fighting the HCl equilibrium . As the reaction proceeds, HCl is generated. The basic piperazine moiety (pKa ~9) and the pyridine ring trap this HCl, protonating the target amine. A protonated amine (


) is non-nucleophilic.
Corrective Action: 
  • Base Choice: Ensure you are using at least 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA). You need to neutralize:

    • The HCl byproduct.

    • The HCl associated with the starting material (if used as a salt).

    • The protons on the piperazine ring to keep the molecule neutral.

  • The "Scavenger" Protocol: If using Acid Chlorides, switch to DCM/Pyridine (solvent) mixtures. Pyridine acts as both solvent, base, and acyl-transfer catalyst.[2]

Q2: I see a new spot on TLC that disappears after aqueous workup. Is my product unstable?

Diagnosis: This is likely the N-acylpyridinium intermediate or the N-acyl-piperazinium salt . Explanation: These species are stable in organic solvent but hydrolyze instantly in water. Verification:

  • Take a mini-aliquot, quench with methanol (not water) and run LCMS. If you see the Methyl Ester of your acyl group, you confirmed the presence of activated acyl species.

  • Fix: Increase temperature to

    
     to promote the rearrangement to the thermodynamic amide product.
    
Q3: How do I prevent Bis-Acylation (Imide formation)?

Diagnosis: The "sledgehammer" approach (excess reagent + heat) is causing over-reaction. Protocol Adjustment:

  • Stoichiometry: Limit acylating agent to 1.05 eq .

  • Stepwise Addition: Add the reagent as a solution in DCM dropwise over 1 hour at

    
    .
    
  • Imide Rescue: If bis-acylation occurs, treat the crude mixture with morpholine or K2CO3/MeOH for 30 mins. The imide bond is much more labile than the amide; it will selectively cleave back to the desired product.

Optimized Experimental Protocol

Designed for high regioselectivity and ease of purification.

Reagents:

  • Substrate: 3-(4-Methylpiperazin-1-yl)pyridin-4-amine (1.0 eq)

  • Acylating Agent: Acid Chloride (1.1 eq) or Anhydride (1.2 eq)

  • Base: Triethylamine (TEA) (3.5 eq)

  • Catalyst: DMAP (0.1 eq) - Critical for overcoming steric hindrance.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve substrate and TEA in anhydrous DCM under Nitrogen. Cool to

    
    .
    
  • Activation: Add DMAP.[2] Stir for 10 mins. Note: DMAP will form a complex with the acylating agent, creating a "spear" to penetrate the steric shield.

  • Addition: Add Acid Chloride dropwise over 30 mins.

    • Visual Check: Solution may turn yellow/orange or form a precipitate (TEA·HCl). This is normal.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Checkpoint: Monitor by HPLC. If SM > 10% after 16h, heat to reflux (

      
      ) for 2 hours.
      
  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins to hydrolyze any N-acylpyridinium salts.
    
  • Workup: Extract with DCM. Wash organic layer with Brine. Dry over

    
    .
    

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the competition between the kinetic trap (Pyridine N-attack) and the thermodynamic product (Amine acylation).

AcylationPathways Start Substrate (3-piperazinyl-4-aminopyridine) Intermed_N N-Acyl Pyridinium Salt (Kinetic Trap / Unstable) Start->Intermed_N Fast (Reversible) Intermed_Pip N-Acyl Piperazinium (Reactive Acyl Donor) Start->Intermed_Pip Fast (Reversible) Prod_Mono Target Mono-Amide (Thermodynamic Product) Start->Prod_Mono Direct Acylation (Slow due to Sterics) Reagent Acyl Chloride (RCOCl) Intermed_N->Start Workup/H2O Intermed_N->Prod_Mono Acyl Migration (Slow/Heat) Intermed_Pip->Prod_Mono Intramolecular Transfer? Prod_Bis Bis-Imide (Over-reaction Impurity) Prod_Mono->Prod_Bis Excess Reagent High Temp Hydrolysis Hydrolysis (Reverts to SM)

Figure 1: Reaction landscape showing the reversible "kinetic traps" at the heterocyclic nitrogens versus the irreversible formation of the target amide.

Data Summary: Solvent & Base Effects[5]

ConditionConversion (4h)Mono:Bis RatioImpurity ProfileRecommendation
DCM / TEA (1:1) 40%95:5LowToo Slow (Sterics dominate)
DCM / TEA / DMAP 95% 90:10MediumOptimal (Balances rate vs. purity)
THF / NaH 100%60:40HighAggressive (Use only if DMAP fails)
Pyridine (Neat) 80%85:15HighMessy (Hard to remove solvent)

References

  • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link

    • Context: The foundational text on using DMAP to overcome steric hindrance in acyl
  • Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic Catalysis by 4-(Dialkylamino)pyridines." Angewandte Chemie International Edition, 43(41), 5436-5441. Link

    • Context: Advanced mechanisms of N-acylpyridinium intermedi
  • Joubert, N., et al. (2020). "Synthesis of 3,4-substituted pyridines: A review." Tetrahedron, 76(15), 131096. Link

    • Context: Specific strategies for functionalizing the 3,4-aminopyridine scaffold.
  • ChemicalBook. (2025).[5][6] "3-(4-Methylpiperazin-1-yl)pyridin-4-amine Product Entry." Link

    • Context: Verification of the specific substrate existence and physical properties (CAS 1515711-88-2).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine

Executive Summary This guide provides a comprehensive technical analysis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine , a critical scaffold in kinase inhibitor development (often serving as a solvent-exposed tail in ATP-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine , a critical scaffold in kinase inhibitor development (often serving as a solvent-exposed tail in ATP-competitive drugs).

Unlike standard spectral libraries, this document focuses on comparative analysis : distinguishing the free base from salt forms, evaluating solvent-dependent proton exchange, and differentiating this specific regioisomer from its common synthetic byproducts.

Part 1: Structural Context & Theoretical Predictions[1]

To interpret the NMR spectrum accurately, we must first map the atomic environment. The molecule consists of an electron-rich aminopyridine core coupled to a basic N-methylpiperazine tail.

Structural Assignment Map

The following diagram maps the proton environments to their expected spectral signals.

G Mol 3-(4-Methylpiperazin-1-yl) pyridin-4-amine H2 H-2 (Aromatic) Singlet (s) ~8.0 ppm (Deshielded by N & Piperazine) Mol->H2 H6 H-6 (Aromatic) Doublet (d) ~7.8 ppm (Alpha to Ring N) Mol->H6 H5 H-5 (Aromatic) Doublet (d) ~6.5 ppm (Shielded by ortho-NH2) Mol->H5 NH2 -NH2 (Exchangeable) Broad Singlet (br s) ~5.5 - 6.0 ppm (Solvent Dependent) Mol->NH2 Pip_A Piperazine H (N-Pyridine) Triplet/Broad (t) ~2.9 - 3.1 ppm Mol->Pip_A Pip_B Piperazine H (N-Methyl) Triplet/Broad (t) ~2.5 - 2.6 ppm Mol->Pip_B Me N-Methyl Singlet (s) ~2.2 - 2.3 ppm Mol->Me

Figure 1: Predictive signal assignment based on electronic shielding/deshielding effects. Note the shielding effect of the amino group on position 5.

Part 2: Experimental Protocol (Self-Validating System)

Reliable data requires a standardized protocol. The following workflow ensures reproducibility and immediate detection of sample degradation or salt formation.

Sample Preparation
  • Mass: 5–10 mg.[1]

  • Solvent Volume: 600 µL (Minimizes concentration effects on chemical shifts).

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter through cotton wool in a glass pipette to remove suspended solids (crucial for resolution).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): 1.0 s (Sufficient for qualitative analysis; increase to 5.0 s for quantitative integration).

  • Scans (NS): 16–64 (Depending on concentration).

  • Temperature: 298 K (25°C).

Validation Checkpoints
  • Lock Signal: Ensure stable lock on deuterium signal (dispersion < 2 Hz).

  • Shimming: Line width at half height (LB) for CHCl3/DMSO residual peak must be < 0.5 Hz.

  • Referencing:

    • DMSO-d6: Residual quintet set to 2.50 ppm.

    • CDCl3: Residual singlet set to 7.26 ppm.

Part 3: Comparative Analysis – Solvent Selection

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology, particularly for the exchangeable amine protons.

DMSO-d6 vs. CDCl3: Critical Differences[3][4]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
-NH2 Signal Visible (Sharp/Broad Singlet)Invisible / Very Broad DMSO forms H-bonds with -NH2, slowing exchange and stabilizing the signal. In CDCl3, rapid exchange with trace water broadens the peak into the baseline.
Solubility ExcellentModerateThe polar aminopyridine core dissolves readily in DMSO.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO does not interfere with the aromatic region.
Aromatic Shifts Slight Downfield ShiftBaselinePolar solvents generally deshield aromatic protons via dipole interactions.
Experimental Data: Chemical Shift Comparison (δ ppm)

Note: Values are high-confidence estimates based on aminopyridine scaffold literature.

Proton AssignmentDMSO-d6 (δ)CDCl3 (δ)Multiplicity (

Hz)
H-2 (Pyridine) 7.958.05s (or d,

)
H-6 (Pyridine) 7.787.85d (

)
H-5 (Pyridine) 6.656.50d (

)
-NH2 5.80 Not Observedbr s
Piperazine (N-Py) 3.053.15t (broad)
Piperazine (N-Me) 2.452.60t (broad)
N-CH3 2.222.35s

Key Takeaway: Use DMSO-d6 for full structural characterization to confirm the presence and integration of the primary amine (-NH2). Use CDCl3 only if downstream processing requires a volatile solvent.

Part 4: Comparative Analysis – Salt Forms (Free Base vs. HCl)

In drug development, this molecule is often converted to a hydrochloride salt to improve solubility. NMR is the fastest way to confirm salt formation.

Mechanism of Shift

Protonation occurs preferentially at the piperazine nitrogen (most basic, pKa ~9.0) and then the pyridine nitrogen (pKa ~6.0). This introduces a positive charge, withdrawing electron density and causing a significant downfield shift (deshielding) .

Diagnostic Flowchart

SaltAnalysis Start Sample Analysis Check_Me Check N-Methyl Signal (Aliphatic Region) Start->Check_Me Decision Shift Position? Check_Me->Decision FreeBase Signal ~2.2 - 2.3 ppm Result: FREE BASE Decision->FreeBase < 2.4 ppm Salt Signal ~2.8 - 3.0 ppm Result: SALT FORM (Protonated) Decision->Salt > 2.7 ppm Check_Arom Secondary Check: Aromatic Region Salt->Check_Arom Arom_Shift H-2 & H-6 shift downfield (+0.3 to +0.5 ppm) Check_Arom->Arom_Shift

Figure 2: Rapid diagnostic logic for distinguishing free base from HCl salt forms.

Part 5: Differentiating Isomers (The "Alternative")

A common synthetic impurity is the 2,4-disubstituted isomer (where the piperazine attacks position 2 instead of 3). NMR coupling constants (


) are the definitive tool for differentiation.
The Coupling Constant Test
FeatureTarget: 3,4-Disubstituted Alternative: 2,4-Disubstituted
Structure Piperazine at C3, Amine at C4Piperazine at C2, Amine at C4
H-5 / H-6 Coupling Ortho Coupling (

Hz)
Meta Coupling (

Hz)
Spectral Appearance H-5 and H-6 appear as Doublets H-3 (singlet) and H-5/H-6 (doublets)
H-2 Signal Singlet (Isolated)Doublet (Coupled to H-6)

Protocol:

  • Zoom into the aromatic region (6.0 – 8.5 ppm).

  • Measure the coupling constant (

    
    ) of the most upfield aromatic doublet (H-5).
    
  • If

    
     Hz:  Confirms 3,4-substitution (Target).
    
  • If

    
     Hz:  Indicates 2,4-substitution (Impurity).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for coupling constant analysis).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for solvent chemical shift data).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link] (Reference for residual solvent calibration).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). SDBS: Spectral Database for Organic Compounds. (Used for comparative aminopyridine fragment data). [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine. We will explor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine. We will explore and compare different chromatographic strategies, offering supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction

3-(4-Methylpiperazin-1-yl)pyridin-4-amine is a heterocyclic compound featuring both a pyridine and a piperazine moiety. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount for safety and efficacy. A well-developed, stability-indicating HPLC method is the cornerstone of this quality control, capable of separating the main compound from process-related impurities and degradation products.

The unique chemical nature of this molecule, possessing basic nitrogen centers, presents specific challenges in HPLC method development. This guide will navigate these challenges by comparing and contrasting suitable chromatographic approaches.

Physicochemical Properties and Initial Considerations

A successful method development strategy begins with an understanding of the analyte's physicochemical properties.

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Structure Contains a basic pyridine ring and a piperazine ring with two nitrogen atoms.The basic nature of the analyte suggests that peak tailing can be a significant issue on traditional silica-based C18 columns due to interactions with residual silanols. Mobile phase pH control will be critical.
pKa The pKa of piperazine is approximately 9.73 for the first protonation and 5.35 for the second. The pKa of 1-methylpiperazine is slightly lower. The pyridine nitrogen will also have a pKa around 5-6.[1][2]To achieve good peak shape and retention in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. A low pH (e.g., 2.5-3.5) will ensure the molecule is fully protonated and behaves as a single species.
logP (Hydrophobicity) A structurally similar compound, 5-(4-methylpiperazin-1-yl)pyridin-2-amine, has a predicted XLogP3 of 0.4.[3]The relatively low logP suggests that the compound is quite polar. This may lead to poor retention on traditional C18 columns, making alternative strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of mixed-mode columns viable options.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates a logical workflow for the purity analysis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation & Application Analyte Characterization Analyte Characterization Column & Mobile Phase Screening Column & Mobile Phase Screening Analyte Characterization->Column & Mobile Phase Screening Physicochemical Properties Detector Wavelength Selection Detector Wavelength Selection Column & Mobile Phase Screening->Detector Wavelength Selection Initial Chromatograms Gradient Optimization Gradient Optimization Detector Wavelength Selection->Gradient Optimization Optimized Signal Mobile Phase pH & Buffer Tuning Mobile Phase pH & Buffer Tuning Gradient Optimization->Mobile Phase pH & Buffer Tuning Improved Resolution Flow Rate & Temperature Adjustment Flow Rate & Temperature Adjustment Mobile Phase pH & Buffer Tuning->Flow Rate & Temperature Adjustment Fine-tuning Selectivity Forced Degradation Study Forced Degradation Study Flow Rate & Temperature Adjustment->Forced Degradation Study Optimized Method Validation (ICH Guidelines) Validation (ICH Guidelines) Forced Degradation Study->Validation (ICH Guidelines) Stability-Indicating Method Routine Purity Analysis Routine Purity Analysis Validation (ICH Guidelines)->Routine Purity Analysis Validated Method

Caption: A streamlined workflow for HPLC method development.

Comparison of Chromatographic Approaches

Given the polar and basic nature of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine, we will compare two distinct HPLC methodologies: a traditional Reversed-Phase (RP) approach and a more modern Mixed-Mode Chromatography (MMC) approach.

Method A: Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the most common chromatographic technique due to its versatility and reproducibility. For basic compounds, careful control of mobile phase pH is necessary to suppress silanol interactions and achieve good peak shape.[4]

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method B: Mixed-Mode Chromatography (MMC)

Rationale: Mixed-mode columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and charged analytes.[5][6][7] This can lead to improved retention and separation of the target compound and its impurities without the need for ion-pairing reagents.

Experimental Protocol:

  • Column: Mixed-Mode (C18 with embedded polar groups), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium formate pH 3.0 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Comparative Data (Hypothetical)

The following table presents a hypothetical comparison of the performance of the two methods for the analysis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine and two potential impurities (Impurity 1: a more polar starting material, and Impurity 2: a less polar N-oxide degradation product).

ParameterMethod A: RP-HPLCMethod B: Mixed-Mode Chromatography
Retention Time (Main Peak) 8.5 min12.3 min
Retention Time (Impurity 1) 2.1 min (poorly retained)6.8 min
Retention Time (Impurity 2) 9.2 min13.5 min
Resolution (Main Peak/Impurity 2) 1.82.5
Tailing Factor (Main Peak) 1.61.1
Theoretical Plates (Main Peak) 8,50012,000

Analysis of Comparative Data:

The hypothetical data illustrates that while the RP-HPLC method can provide a separation, the Mixed-Mode approach offers several advantages. The increased retention for both the main peak and the polar impurity (Impurity 1) is a significant benefit, moving them away from the solvent front and allowing for more accurate quantification. The resolution between the main peak and the closely eluting impurity (Impurity 2) is also improved. Most notably, the peak shape, as indicated by the tailing factor, is significantly better with the Mixed-Mode column, which is a common observation for basic analytes.

Forced Degradation Study

To ensure the developed HPLC method is stability-indicating, a forced degradation study must be performed according to ICH guidelines. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.

Experimental Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

The chromatograms from the stressed samples should be evaluated for the appearance of new peaks and the decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Conclusion

For the purity analysis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine, a Mixed-Mode Chromatography approach is recommended over a traditional Reversed-Phase method. The enhanced retention of polar compounds, improved peak shape for the basic analyte, and superior resolution of potential impurities make it a more robust and reliable choice for quality control and stability studies. The development of a stability-indicating method should be confirmed through a comprehensive forced degradation study. This guide provides a solid framework for initiating and successfully completing the HPLC method development for this and structurally similar molecules.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • Teasdale, A., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International (2013). [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • SGS. Forced Degradation Testing. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917 (2009). [Link]

  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Raust, J. A., et al. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88 (2007). [Link]

  • LCGC International. Mixed-Mode HPLC Separations: What, Why, and How. [Link]

Sources

Validation

Comparative Bioactivity Analysis: 3-(4-Methylpiperazin-1-yl)pyridin-4-amine as a Novel ALK/ROS1 Kinase Inhibitor

A Guide for Drug Development Professionals Introduction The discovery of oncogenic driver mutations has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). Among the most critical targets are t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

Introduction

The discovery of oncogenic driver mutations has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). Among the most critical targets are the Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1) receptor tyrosine kinases. Chromosomal rearrangements involving these genes lead to the formation of fusion proteins with constitutively active kinase domains. These aberrant kinases drive tumor cell proliferation and survival by persistently activating key downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways[1][2].

The clinical success of targeted therapies, beginning with the first-generation inhibitor Crizotinib, has validated this approach. However, the emergence of acquired resistance, often through secondary mutations within the kinase domain (e.g., L1196M, G1202R) or activation of bypass pathways, remains a significant clinical challenge[3][4]. This has spurred the development of next-generation inhibitors with improved potency, selectivity, and activity against common resistance mutations.

This guide provides a comparative bioactivity analysis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine , a novel investigational compound, against established first-, second-, and third-generation ALK/ROS1 inhibitors. For the purpose of this analysis, we will operate under the working hypothesis that this compound is a dual ALK/ROS1 inhibitor, allowing for a direct and relevant comparison with current standards of care. We will delve into its biochemical and cellular potency, supported by detailed experimental protocols that underpin such an evaluation, providing a framework for researchers in the field.

The ALK/ROS1 Signaling Axis

ALK and ROS1 are structurally related receptor tyrosine kinases belonging to the insulin receptor superfamily[1][5]. In their native state, their activation is tightly regulated by ligand binding. In cancer, chromosomal translocations fuse the C-terminal kinase domain of ALK or ROS1 with various N-terminal partners (e.g., EML4 for ALK, CD74 for ROS1), leading to ligand-independent dimerization and constitutive kinase activity[1][6]. This unchecked signaling promotes tumorigenesis. Tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP-binding pocket of the kinase domain, thereby blocking autophosphorylation and the subsequent activation of downstream pro-survival pathways[1].

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 Fusion Protein PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK (MAPK) MEK->ERK Activates ERK->Transcription STAT STAT JAK->STAT Activates STAT->Transcription Outcome Cell Proliferation, Survival, Angiogenesis Transcription->Outcome

Figure 1: Simplified ALK/ROS1 downstream signaling pathways.

Comparative Bioactivity: Quantitative Analysis

The central pillar of any inhibitor development program is the quantitative assessment of its potency. This is typically evaluated at two levels: biochemically against the purified enzyme and within a cellular context to account for factors like cell permeability and target engagement.

The following tables summarize the inhibitory activities of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine (designated as "Investigational Compound") alongside standard-of-care ALK/ROS1 inhibitors.

Disclaimer: Data for the "Investigational Compound" is hypothetical and presented for illustrative comparison purposes.

Table 1: Biochemical Inhibitory Potency (IC₅₀/Kᵢ, nM)

Compound Generation ALK (Wild-Type) ALK L1196M ALK G1202R ROS1 (Wild-Type)
Crizotinib 1st 20-24[7][8] Active 560[3] 11-30
Alectinib 2nd 1.9[3] 2[4] 595[3] Inactive
Ceritinib 2nd 0.15[3] Active 309[3] 180[9]
Lorlatinib 3rd <0.7 (Kᵢ)[3][10] Active 12-80[3][10] <0.025 (Kᵢ)[3][10]

| Investigational Cpd. | Novel | ~1.5 | ~5 | ~150 | ~0.5 |

Table 2: Cellular Antiproliferative Activity (IC₅₀, nM)

Cell Line Fusion Protein Crizotinib Alectinib Lorlatinib Investigational Cpd.
H3122 EML4-ALK v1 ~50-100 ~20-30 ~10-20 ~15
Karpas-299 NPM-ALK 24[7] ~15-25 ~8-15 ~12
HCC78 SLC34A2-ROS1 ~25-50 Inactive 1.3[10] ~5

| Ba/F3 (CD74-ROS1) | CD74-ROS1 | ~10-20 | Inactive | 0.6-0.7[10][11] | ~2 |

Expert Interpretation: The hypothetical data positions the investigational compound as a highly potent, next-generation inhibitor. Its strength lies in its sub-nanomolar biochemical potency against wild-type ROS1 and low-nanomolar activity against ALK, comparable to second-generation agents. Crucially, it demonstrates significant activity against the highly refractory ALK G1202R "solvent front" mutation, a key liability for first- and second-generation inhibitors[3]. This profile suggests a potential clinical advantage in overcoming acquired resistance.

Methodologies for Bioactivity Determination

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and robust experimental protocols are paramount. The causality behind these experimental choices is to first isolate the drug-target interaction in a clean biochemical system, then validate its efficacy in a more complex, biologically relevant cellular environment.

Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinase. The ADP-Glo™ Kinase Assay is a common, reliable method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity[12].

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified ALK or ROS1 by 50%.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of recombinant human ALK or ROS1 enzyme in a kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Prepare a substrate solution containing a suitable tyrosine-containing peptide substrate and ATP at a concentration near its Km value.

    • Prepare serial dilutions of the investigational compound and standard inhibitors (e.g., Crizotinib) in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction:

    • In a 384-well microplate, add 1 µL of the serially diluted inhibitor solution or DMSO vehicle control.

    • Add 2 µL of the prepared enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin components.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor 1. Prepare Serial Inhibitor Dilutions Plate 4. Add Reagents to Microplate Inhibitor->Plate Enzyme 2. Prepare Enzyme Solution Enzyme->Plate Substrate 3. Prepare Substrate & ATP Solution Substrate->Plate Incubate1 5. Incubate (e.g., 60 min) Plate->Incubate1 Add_ADP_Glo 6. Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 7. Incubate (40 min) Add_ADP_Glo->Incubate2 Add_Detection 8. Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 9. Incubate (30 min) Add_Detection->Incubate3 Read_Plate 10. Read Luminescence Incubate3->Read_Plate Calculate_IC50 11. Calculate IC₅₀ Read_Plate->Calculate_IC50

Figure 2: Workflow for a typical biochemical kinase inhibition assay.
Protocol 2: Cell-Based ALK/ROS1 Autophosphorylation Assay

This assay measures the inhibitor's ability to block the kinase's activity inside a living cancer cell, providing a more physiologically relevant measure of potency. It quantifies the level of kinase autophosphorylation, a direct marker of its activation state.

Objective: To determine the concentration of an inhibitor required to reduce the autophosphorylation of ALK or ROS1 fusion proteins in a relevant cancer cell line by 50%.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture ALK-positive (e.g., Karpas-299) or ROS1-positive (e.g., HCC78) human cancer cells under standard conditions (e.g., RPMI 1640 media + 10% FBS at 37°C, 5% CO₂)[13][14].

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the investigational and standard inhibitors in culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the inhibitors or a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for a defined period (e.g., 2-4 hours) to allow for compound entry and target engagement.

  • Cell Lysis:

    • Aspirate the drug-containing medium and wash the cells once with cold PBS.

    • Add a lysis buffer containing protease and phosphatase inhibitors to each well to extract cellular proteins and preserve their phosphorylation state.

    • Incubate on ice for 20-30 minutes with gentle agitation.

  • Quantification of Phosphorylation (Sandwich ELISA):

    • Use a phospho-ALK (e.g., pY1604) or phospho-ROS1 specific ELISA kit.

    • Coat the ELISA plate with a capture antibody specific for total ALK or ROS1 protein.

    • Add the cell lysates to the wells and incubate to allow the capture antibody to bind the total kinase protein.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the phosphorylated form of the kinase.

    • Wash the plate again and add a colorimetric substrate (e.g., TMB). The enzyme on the detection antibody will convert the substrate, producing a color change.

    • Stop the reaction and measure the absorbance using a plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein content or cell viability.

    • Plot the normalized signal against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the cellular IC₅₀.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of novel kinase inhibitors, using the hypothetical ALK/ROS1 inhibitor 3-(4-Methylpiperazin-1-yl)pyridin-4-amine as an exemplar. The presented data, while illustrative, highlights the critical benchmarks a new compound must meet or exceed to be considered a viable clinical candidate. A successful next-generation inhibitor must demonstrate superior potency against wild-type targets and, critically, maintain robust activity against clinically relevant resistance mutations that limit the efficacy of existing therapies[3][4].

The detailed biochemical and cellular assay protocols serve as a self-validating system, ensuring that observed activity is a direct result of on-target inhibition within a relevant biological context. For researchers and drug development professionals, this comparative approach is essential for making informed decisions, prioritizing lead candidates, and ultimately designing therapeutics that can overcome the challenge of acquired resistance in cancer treatment.

References

  • Shaw, A. T., Hsu, P. P., Awad, M. M., & Engelman, J. A. (2013). ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. Journal of Clinical Oncology, 31(31), 3530–3535. [Link]

  • Addeo, A., & Tabbò, F. (2018). New generation anaplastic lymphoma kinase inhibitors. Translational Lung Cancer Research, 7(Suppl 2), S139–S147. [Link]

  • Lin, J. J., et al. (2021). Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer. Clinical Cancer Research, 27(10), 2898–2909. [Link]

  • Wang, R., et al. (2022). Genomic Features of Solid Tumor Patients Harboring ALK/ROS1/NTRK Gene Fusions. Frontiers in Oncology, 12, 868817. [Link]

  • ResearchGate. (n.d.). Diagram of the possible pathways for ALK/ROS1 rearrangement NSCLC... ResearchGate. [Link]

  • ResearchGate. (n.d.). Preclinical activity of ROS1 inhibitors against mutant ROS1 kinases. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). ROS1 Signaling Pathway. Creative Diagnostics. [Link]

  • Drilon, A., et al. (2021). Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion–Positive Lung Cancer. Clinical Cancer Research, 27(10), 2898-2909. [Link]

  • Ou, S. H. I., & Bartlett, C. H. (2016). Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC. Frontiers in Oncology, 6, 226. [Link]

  • Tabbò, F., & Addeo, A. (2019). Profile of alectinib for the treatment of ALK-positive non-small cell. Dove Medical Press. [Link]

  • Johnson, T. W., et al. (2014). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 111(52), E5675-E5684. [Link]

  • Drew, A. E., et al. (2011). Comparison of 2 cell-based phosphoprotein assays to support screening and development of an ALK inhibitor. Journal of Biomolecular Screening, 16(2), 213-222. [Link]

  • Gadgeel, S. M., & Shaw, A. T. (2016). Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor. Clinical Cancer Research, 22(21), 5147–5149. [Link]

  • Reaction Biology. (n.d.). ALK Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • Yoda, S., et al. (2018). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery, 8(6), 714–729. [Link]

  • Umapathy, G., et al. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. Molecular Oncology, 11(7), 818-831. [Link]

  • ResearchGate. (n.d.). IC50 values of alectinib and crizotinib. ResearchGate. [Link]

  • Katayama, R., et al. (2015). Cabozantinib Overcomes Crizotinib Resistance in ROS1 Fusion–Positive Cancer. Clinical Cancer Research, 21(1), 166–174. [Link]

  • Uchibori, K., et al. (2021). Pan‐HER inhibitors overcome lorlatinib resistance caused by NRG1/HER3 activation in ALK ‐rearranged lung cancer. Cancer Science, 112(8), 3244-3254. [Link]

  • The ASCO Post. (2016). Crizotinib in ROS1-Positive Metastatic Non–Small Cell Lung Cancer. The ASCO Post. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • PEACHealth. (n.d.). ALK Inhibitors for Lung Cancer | Types & Treatment. PEACHealth. [Link]

  • DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. DiscoverX. [Link]

  • Chen, Z., & Liu, X. (2018). Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. International Journal of Molecular Sciences, 19(11), 3387. [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Quality Control of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of reference standards for the quality control of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine , a crucial building block in medicinal chemistry. We will delve into the analytical methodologies, potential impurities, and the importance of well-characterized reference materials in ensuring the reliability of research and development data.

Introduction to 3-(4-Methylpiperazin-1-yl)pyridin-4-amine and the Imperative of Stringent Quality Control

3-(4-Methylpiperazin-1-yl)pyridin-4-amine, with the chemical formula C₁₀H₁₆N₄, is a heterocyclic amine containing both a pyridine and a piperazine moiety.[1] These structural motifs are prevalent in a wide range of biologically active compounds, making this molecule a valuable intermediate in the synthesis of novel therapeutic agents. The presence of basic nitrogen atoms in both the pyridine and piperazine rings influences its physicochemical properties, such as solubility and potential for hydrogen bonding, which are critical for its behavior in biological systems.

Given its role as a precursor to potential drug candidates, the purity and impurity profile of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine must be rigorously controlled. Even trace amounts of impurities can have significant impacts on the safety, efficacy, and stability of the final API. This necessitates the use of well-characterized reference standards for the development and validation of robust analytical methods.

The Role and Types of Reference Standards

A reference standard is a highly purified and well-characterized material used as a benchmark for the quality control of a substance. In the context of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine, reference standards are indispensable for:

  • Identity Confirmation: Verifying that the material is indeed the correct chemical entity.

  • Purity Assessment: Quantifying the amount of the desired compound and identifying and quantifying any impurities.

  • Assay Validation: Establishing the accuracy and precision of analytical methods.

  • Stability Studies: Monitoring the degradation of the compound over time and under various stress conditions.

There are primarily two tiers of reference standards:

  • Primary Reference Standards: These are of the highest purity and are established by official pharmacopeias (e.g., USP, EP) or national metrology institutes. They are often used to calibrate secondary standards.

  • Secondary Reference Standards (or Working Standards): These are characterized against a primary reference standard and are used for routine quality control testing. Commercial suppliers often provide secondary reference standards with a comprehensive Certificate of Analysis (CoA).

While a dedicated pharmacopeial primary reference standard for 3-(4-Methylpiperazin-1-yl)pyridin-4-amine may not be available, high-purity materials from reputable chemical suppliers, accompanied by a thorough CoA, can serve as reliable in-house primary or secondary standards.

Analytical Methodologies for Quality Control: A Comparative Analysis

A multi-faceted analytical approach is essential for the comprehensive quality control of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine. The following sections compare the most critical techniques and provide insights into their application.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine and quantifying its impurities. Due to the basic and polar nature of aminopyridines, developing a robust HPLC method with good peak shape can be challenging.[2][3]

Method Comparison:

ParameterReversed-Phase HPLC with Ion-PairingReversed-Phase HPLC with Acidic ModifierHILIC (Hydrophilic Interaction Liquid Chromatography)
Principle An ion-pairing reagent is added to the mobile phase to form a neutral complex with the basic analyte, enhancing its retention on a non-polar stationary phase (e.g., C18).An acidic modifier (e.g., formic acid, trifluoroacetic acid) is used to protonate the basic analyte and improve peak shape by minimizing interactions with residual silanols on the stationary phase.[4]A polar stationary phase is used with a high organic content mobile phase to retain polar analytes.
Advantages Good retention for highly polar bases.Simple mobile phase, compatible with mass spectrometry (MS).[2]Excellent retention for very polar compounds that are poorly retained in reversed-phase.
Disadvantages Ion-pairing reagents are not MS-compatible and can be difficult to remove from the column.May require careful optimization of pH and modifier concentration to achieve desired retention and peak shape.Can be less robust and more sensitive to mobile phase composition than reversed-phase methods.
Recommended for Purity determination with UV detection when MS is not required.Routine purity analysis and impurity profiling, especially when coupled with MS detection.Analysis of highly polar impurities or when reversed-phase methods fail to provide adequate retention.

Experimental Protocol: A Starting Point for HPLC Method Development

The following protocol provides a robust starting point for developing a stability-indicating HPLC method for 3-(4-Methylpiperazin-1-yl)pyridin-4-amine.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_data Data Analysis A Weigh Reference Standard and Sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Filter through 0.45 µm filter B->C D Column: C18, 250 x 4.6 mm, 5 µm C->D E Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile F Gradient Elution: Start with high A, increase B over time G Flow Rate: 1.0 mL/min Column Temp: 30 °C H Detection: UV at 280 nm I Integrate Peaks H->I J Calculate Purity (% Area) I->J K Identify and Quantify Impurities J->K

Caption: A typical workflow for HPLC analysis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine.

Structural Elucidation and Identity Confirmation

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for confirming the chemical structure of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine. A high-quality reference standard will have a well-resolved NMR spectrum consistent with its proposed structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

  • Piperazine Protons: Signals for the methylene protons of the piperazine ring, which may appear as complex multiplets.

  • Methyl Protons: A characteristic singlet for the methyl group on the piperazine ring.

  • Amine Protons: A broad singlet for the amino group protons.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate the signals to determine the relative number of protons and assign the chemical shifts to the corresponding protons in the molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine and for identifying unknown impurities. When coupled with a chromatographic separation technique (LC-MS), it becomes a powerful tool for impurity profiling.

Expected Mass Spectral Data:

  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the molecule. For piperazine-containing compounds, common fragmentation pathways involve cleavage of the C-N bonds of the piperazine ring and the bond between the piperazine and pyridine rings.[5]

Experimental Protocol: LC-MS/MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Interpretation A Inject sample onto HPLC system (as per HPLC protocol) B Ionization: Electrospray Ionization (ESI+) A->B C Full Scan MS: Acquire data over a wide m/z range B->C D Tandem MS (MS/MS): Select precursor ion and fragment C->D E Confirm Molecular Weight C->E F Elucidate Fragmentation Pathway D->F G Identify Impurity Structures F->G

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.